Ethyl 4-(methylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(methylamino)-3-nitrobenzoate (EMANB) is an organic compound with a wide range of applications in scientific research and industrial processes. It is a white crystalline powder with a melting point of approximately 104°C. EMANB is a versatile compound due to its reactivity and its ability to form a wide range of derivatives. It has been used for a variety of purposes such as in the synthesis of other compounds, as a reagent in organic syntheses, and as a catalyst in various reactions.
Scientific Research Applications
Synthesis and Anti-Cancer Activity
Ethyl 4-(methylamino)-3-nitrobenzoate has been utilized as a starting material in the synthesis of new heterocyclic compounds. For instance, a study by Liu et al. (2019) demonstrates the synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate using Ethyl 4-(methylamino)-3-nitrobenzoate. This compound showed potential anti-cancer activity against human gastric cancer cell lines, highlighting its significance in medicinal chemistry research (Liu et al., 2019).
Role in Synthesizing Anticoagulants
Ethyl 4-(methylamino)-3-nitrobenzoate is also a key intermediate in the synthesis of dabigatran etexilate, an anticoagulant medication. Chen Guohua (2013), Huansheng Cheng (2013), and Yumin Duan (2010) described various methods for synthesizing dabigatran etexilate starting from Ethyl 4-(methylamino)-3-nitrobenzoate. These studies contribute to the development of more efficient and cost-effective methods for producing important pharmaceutical compounds (Chen Guohua, 2013), (Cheng Huansheng, 2013), (Duan Yumin, 2010).
Crystal Structure Analysis
The compound has been subject to crystal structure analysis as well. For example, Narendra Babu et al. (2009) conducted a study on the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, which is closely related to Ethyl 4-(methylamino)-3-nitrobenzoate. This kind of research is crucial for understanding the physical and chemical properties of compounds, which is essential in the development of new drugs and materials (Narendra Babu et al., 2009).
Third-Order Nonlinear Optical Properties
Ethyl 4-(methylamino)-3-nitrobenzoate derivatives have also been studied for their potential in photonic applications. A study by Nair et al. (2022) on substituted hydrazones, which are derivatives of Ethyl 4-(methylamino)-3-nitrobenzoate, investigated their third-order nonlinear optical properties. This research is significant for the development of new materials for photonic devices, showcasing the compound's relevance in materials science (Nair et al., 2022).
properties
IUPAC Name |
ethyl 4-(methylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBWOFYWXQZACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500305 | |
Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylamino)-3-nitrobenzoate | |
CAS RN |
71254-71-2 | |
Record name | Ethyl 4-(methylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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